molecular formula C10H14ClNO B15233373 (1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

Cat. No.: B15233373
M. Wt: 199.68 g/mol
InChI Key: HKFFNDYCESEXKQ-OIBJUYFYSA-N
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Description

(1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring an amino group and a chlorinated aromatic ring, makes it a valuable building block in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key steps include reductive amination, where the aldehyde is reacted with the chiral amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process under controlled conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.

    Automated Purification: Employing automated purification systems to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic chlorine can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

(1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-Chloro-3-methylphenylpropan-2-OL: Lacks the amino group, resulting in different reactivity and applications.

    1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure but without the methyl group, affecting its chemical behavior.

Uniqueness

(1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1

InChI Key

HKFFNDYCESEXKQ-OIBJUYFYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H]([C@H](C)O)N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)Cl

Origin of Product

United States

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